3-Chloro-N-methoxy-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-methoxy-L-alaninamide: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a chloro group, a methoxy group, and an amide group attached to the alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methoxy-L-alaninamide typically involves the chlorination of L-alanine followed by the introduction of a methoxy group and the formation of an amide bond. One common method involves the reaction of L-alanine with thionyl chloride to form 3-chloro-L-alanine, which is then reacted with methanol to introduce the methoxy group. The final step involves the formation of the amide bond through the reaction with an appropriate amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-N-methoxy-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-methoxy-N-formyl-L-alaninamide.
Reduction: Formation of 3-chloro-N-methoxy-L-alaninamine.
Substitution: Formation of 3-hydroxy-N-methoxy-L-alaninamide or 3-amino-N-methoxy-L-alaninamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-N-methoxy-L-alaninamide is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems .
Medicine: Its structural features make it a candidate for targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-Chloro-N-methoxy-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-L-alanine: Similar structure but lacks the methoxy group.
N-Methoxy-L-alaninamide: Similar structure but lacks the chloro group.
3-Chloro-N-methoxy-D-alaninamide: Enantiomer of 3-Chloro-N-methoxy-L-alaninamide.
Uniqueness: this compound is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
820253-32-5 |
---|---|
Molekularformel |
C4H9ClN2O2 |
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
(2R)-2-amino-3-chloro-N-methoxypropanamide |
InChI |
InChI=1S/C4H9ClN2O2/c1-9-7-4(8)3(6)2-5/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
VERQRELATWIYJN-VKHMYHEASA-N |
Isomerische SMILES |
CONC(=O)[C@H](CCl)N |
Kanonische SMILES |
CONC(=O)C(CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.